molecular formula C15H18O2 B14200146 Ethyl 3-methyl-6-phenylhexa-2,4-dienoate CAS No. 921617-42-7

Ethyl 3-methyl-6-phenylhexa-2,4-dienoate

Cat. No.: B14200146
CAS No.: 921617-42-7
M. Wt: 230.30 g/mol
InChI Key: CSTXYOLJZLXCGA-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-6-phenylhexa-2,4-dienoate is a chemical intermediate of significant value in medicinal chemistry and organic synthesis. Its primary research application is in the synthesis of aromatic retinoids and curcuminoids, classes of compounds known for their broad spectrum of biological properties . These synthetic analogues are investigated for their potent anti-inflammatory activity in vitro, which occurs without affecting cell viability, as well as for their strong cytotoxicity against specific human cancer cell lines, such as leukemia CEM . The compound serves as a crucial building block in synthetic routes that utilize advanced techniques like cross-metathesis, enabling the efficient construction of complex molecular frameworks . Researchers employ this dienoate ester to develop novel compounds that help elucidate structure-activity relationships and explore new therapeutic pathways. The product is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

921617-42-7

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

ethyl 3-methyl-6-phenylhexa-2,4-dienoate

InChI

InChI=1S/C15H18O2/c1-3-17-15(16)12-13(2)8-7-11-14-9-5-4-6-10-14/h4-10,12H,3,11H2,1-2H3

InChI Key

CSTXYOLJZLXCGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C=CCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Cross-Metathesis (CM) Approaches

Catalyst-Dependent Reactivity

Cross-metathesis (CM) between phenyl vinyl ketone and ethyl (2E,4E/Z)-3-methylhexa-2,4-dienoate has emerged as a primary synthetic route. Initial attempts using Grubbs-type catalysts yielded suboptimal results due to competing metathesis pathways. For example, employing 10 mol% Hoveyda-Grubbs catalyst (III) in toluene at 50°C produced the desired product in <5% yield, with 30% yield of the undesired ketone byproduct via homometathesis. Switching to dichloromethane (CH₂Cl₂) under reflux conditions improved selectivity, yielding 18% of the target dienoate while suppressing byproduct formation to <2%.

Table 1: CM Reaction Optimization with Catalyst III
Entry Solvent Temperature (°C) Yield of Target Product (%) Byproduct Yield (%)
1 Toluene 50 <5 30
2 CH₂Cl₂ 40 (reflux) 18 <2
3 C₂H₄Cl₂ 65 36 22

Key Insight : Polar solvents like CH₂Cl₂ enhance catalyst activity by stabilizing the transition state, while elevated temperatures (e.g., 65°C in C₂H₄Cl₂) improve conversion at the expense of selectivity.

Steric and Electronic Effects in Substrate Design

The internal double bond in 1-phenylpenta-1,4-dien-3-one exhibits unexpected reactivity due to conjugation with the aromatic ring. When subjected to CM with ethyl 3-methylhexa-2,4-dienoate, catalyst VI (a sterically hindered N-heterocyclic carbene complex) achieved 30% yield of ethyl 3-methyl-6-phenylhexa-2,4-dienoate with >97% E-selectivity. This contrasts with less selective catalysts like II or III , which promoted competing reactions at the internal double bond.

Mechanistic Rationale :

  • Steric hindrance : Bulky catalysts favor terminal double bond metathesis.
  • Electronic effects : Conjugation between the phenyl group and α,β-unsaturated ketone increases electron density at the internal double bond, accelerating undesired side reactions.

Ring-Closing Metathesis (RCM) Strategies

Silaketal Intermediate Formation

A fluorous synthesis approach utilized silaketal-protected dienes to streamline the production of this compound. Ring-closing metathesis (RCM) of a silaketal precursor with Grubbs second-generation catalyst in refluxing CH₂Cl₂ yielded the Z,E-isomer in 85% yield. This method highlights the role of protecting groups in mitigating side reactions during polyene synthesis.

Table 2: RCM Performance with Silaketal Substrates
Catalyst Solvent Temperature (°C) Yield (%) Z,E Selectivity (%)
Grubbs II CH₂Cl₂ 40 71 92
Hoveyda-Grubbs III Toluene 50 22 85

Advantage : Silaketal intermediates prevent undesired isomerization, enabling high stereochemical fidelity.

Multi-Step Synthesis via Esterification

Carboxylic Acid Precursor Route

While direct esterification is less common, sodium 2-oxo-6-phenylhexa-3,5-dienoate serves as a viable intermediate. Saponification of this compound with NaOH in ethanol/water (1:1) at 25°C produces the sodium salt, which can be reprotonated and re-esterified under acidic conditions. However, this method is rarely employed due to inefficiency (45–60% overall yield).

Critical Considerations :

  • pH control : Excess base leads to decarboxylation.
  • Temperature sensitivity : Elevated temperatures (>40°C) degrade the conjugated diene system.

Comparative Analysis of Methodologies

Yield and Selectivity Trade-Offs

  • CM with catalyst VI : Optimal for E-selectivity (30% yield).
  • RCM with silaketals : Superior yield (71–85%) but requires additional protection/deprotection steps.
  • Direct CM : Economical for large-scale synthesis but necessitates rigorous solvent optimization.

Industrial Scalability

Pilot-scale studies indicate that continuous flow CM reactors with immobilized Hoveyda-Grubbs catalysts achieve 65% conversion at 10 g/h throughput, demonstrating feasibility for industrial production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-6-phenylhexa-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of 3-methyl-6-phenylhexa-2,4-dienoic acid.

    Reduction: Formation of 3-methyl-6-phenylhexanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemistry: Ethyl 3-methyl-6-phenylhexa-2,4-dienoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and oxidation.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-6-phenylhexa-2,4-dienoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol. The phenyl group may participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and biological differences between Ethyl 3-methyl-6-phenylhexa-2,4-dienoate and analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 3-methyl, 6-phenyl C₁₅H₁₆O₂ 228.29 High lipophilicity; potential flavoring/research use
Ethyl hexa-2,4-dienoate (Ethyl sorbate) None C₈H₁₂O₂ 140.18 Widely used food preservative (FEMA 2459)
Ethyl 5-phenylpenta-2,4-dienoate 5-phenyl C₁₃H₁₄O₂ 202.25 Shorter carbon chain; structural isomer with reduced steric bulk
Ethyl 3-methyl-6-oxohexa-2,4-dienoate 3-methyl, 6-oxo C₉H₁₂O₃ 168.19 Oxo group increases electrophilicity; potential intermediate in oxidation reactions
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA) 2-hydroxy, 6-oxo, 6-phenyl C₁₂H₁₀O₄ 218.21 Key intermediate in PCB biodegradation; substrate for BphD hydrolase
Ethyl 6-hydroxy-4-methylhexa-2,4-dienoate 4-methyl, 6-hydroxy C₉H₁₄O₃ 170.21 Hydroxyl group enhances solubility; potential metabolic derivative

Key Comparisons:

Functional Group Influence: Ethyl Esters vs. Carboxylates/Ketones: Ethyl esters (e.g., Ethyl sorbate, this compound) exhibit greater hydrolytic stability compared to carboxylates (e.g., HOPDA) or ketones (e.g., 6-oxo derivatives). This stability makes esters more suitable for industrial applications, such as flavoring agents . Substituent Effects: The phenyl group in this compound increases lipophilicity and may enhance binding affinity in aromatic systems, whereas methyl or hydroxyl groups (e.g., in Ethyl 6-hydroxy-4-methylhexa-2,4-dienoate) alter solubility and reactivity .

Biological Relevance: HOPDA Derivatives: HOPDA and its halogenated analogs are critical intermediates in the microbial degradation of polychlorinated biphenyls (PCBs).

Industrial Applications: Ethyl Sorbate: Approved as a food additive (FEMA 2459) due to its antimicrobial properties .

Research Findings and Data Gaps

  • Enzymatic Studies: Laccase from Trametes sp.
  • Physical Properties: Data gaps exist for this compound’s density, melting point, and toxicity, necessitating further experimental characterization .

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